6-Ethoxybenzo[d]isoxazol-3-amine
Description
Properties
IUPAC Name |
6-ethoxy-1,2-benzoxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-12-6-3-4-7-8(5-6)13-11-9(7)10/h3-5H,2H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULLPWIGEXNOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=NO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxybenzo[d]isoxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with unsaturated compounds. One common method is the (3 + 2) cycloaddition reaction, which is often catalyzed by metals such as copper (Cu) or ruthenium (Ru). recent trends have focused on developing metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods: Industrial production methods for 6-Ethoxybenzo[d]isoxazol-3-amine are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxybenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Therapeutic Potential
6-Ethoxybenzo[d]isoxazol-3-amine is being investigated for its therapeutic effects, particularly as a kynurenine monooxygenase inhibitor. This enzyme plays a crucial role in the kynurenine pathway, which is involved in several neurological disorders. Inhibitors of this enzyme can potentially alleviate conditions such as depression and neurodegenerative diseases by modulating the levels of neuroactive metabolites .
2. Antimicrobial Activity
Research indicates that compounds within the isoxazole family, including 6-Ethoxybenzo[d]isoxazol-3-amine, exhibit significant antimicrobial properties. Studies have shown that derivatives of isoxazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds can be compared against standard antibiotics, demonstrating their potential as alternative therapeutic agents .
3. Anticancer Properties
There is ongoing research into the anticancer properties of 6-Ethoxybenzo[d]isoxazol-3-amine. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as disrupting cell cycle progression or enhancing oxidative stress within cancerous cells .
Chemical Research Applications
1. Building Block for Synthesis
In synthetic organic chemistry, 6-Ethoxybenzo[d]isoxazol-3-amine serves as a versatile building block for creating more complex molecules. Its structure allows for various functional group modifications, making it valuable in the synthesis of novel compounds with potential pharmacological activities .
2. Reaction Mechanisms
The compound can participate in various chemical reactions, including reduction and substitution reactions, which are essential for developing new derivatives with enhanced properties. For example, it can undergo oxidation to yield hydroxylated derivatives or be used in nucleophilic substitution reactions to introduce different functional groups .
Industrial Applications
1. Material Science
The unique properties of 6-Ethoxybenzo[d]isoxazol-3-amine make it suitable for applications in material science, particularly in developing new polymers or coatings with specific chemical resistances or thermal stability .
2. Chemical Processes
In industrial chemistry, this compound may be utilized in the development of new chemical processes that require specific catalytic or reactive properties inherent to the isoxazole structure .
Case Study 1: Kynurenine Monooxygenase Inhibition
A study demonstrated that derivatives of 6-Ethoxybenzo[d]isoxazol-3-amine showed significant inhibition of kynurenine monooxygenase activity in vitro. The compound exhibited a half-maximal inhibitory concentration (IC50) that suggests its potential utility in treating disorders associated with kynurenine metabolism .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of various isoxazole derivatives, 6-Ethoxybenzo[d]isoxazol-3-amine was found to have a notable zone of inhibition against E. coli and S. aureus, indicating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 6-Ethoxybenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are still under investigation, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at positions 5, 6, or 7 of the benzo[d]isoxazole core. These modifications impact physicochemical properties and reactivity.
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 6-Ethoxybenzo[d]isoxazol-3-amine | 6-OCH2CH3, 3-NH2 | C9H10N2O2 | 178.2 | Enhanced lipophilicity, metabolic stability |
| 6-Phenylbenzo[d]isoxazol-3-amine | 6-C6H5, 3-NH2 | C13H11N2O | 211.2 | Increased steric bulk, π-π interactions |
| 5-Methylbenzo[d]isoxazol-3-amine | 5-CH3, 3-NH2 | C8H8N2O | 148.2 | Improved solubility, reduced steric hindrance |
| 5-Bromobenzo[d]isoxazol-3-amine | 5-Br, 3-NH2 | C7H5BrN2O | 213.0 | Halogenation enhances electrophilicity |
| 5-Iodobenzo[d]isoxazol-3-amine | 5-I, 3-NH2 | C7H5IN2O | 260.0 | Heavy atom for crystallography/imaging |
Notes:
- The ethoxy group in 6-Ethoxybenzo[d]isoxazol-3-amine increases logP (calculated ~2.1) compared to 5-Methyl (logP ~1.5) or unsubstituted analogs, favoring membrane permeability .
Biological Activity
6-Ethoxybenzo[d]isoxazol-3-amine is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the isoxazole class, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of 6-Ethoxybenzo[d]isoxazol-3-amine, supported by relevant data tables and research findings.
Chemical Structure and Properties
6-Ethoxybenzo[d]isoxazol-3-amine has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 176.22 g/mol
The presence of the ethoxy group at the 6-position of the benzo[d]isoxazole ring significantly influences its chemical reactivity and biological activity.
The biological activity of 6-Ethoxybenzo[d]isoxazol-3-amine is believed to involve its interaction with specific molecular targets, particularly enzymes and receptors. Preliminary studies suggest that it may inhibit certain protein functions by binding to active sites, thus modulating biochemical pathways that lead to various therapeutic effects .
Antimicrobial Activity
Research has indicated that 6-Ethoxybenzo[d]isoxazol-3-amine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
6-Ethoxybenzo[d]isoxazol-3-amine has also been investigated for its anticancer properties. A study focusing on its effects on cancer cell lines demonstrated that it can inhibit cell proliferation and induce apoptosis in various cancer types. The compound was tested on several cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 8 |
| A549 (lung cancer) | 12 |
The mode of action appears to involve the disruption of cell cycle progression and induction of programmed cell death .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, 6-Ethoxybenzo[d]isoxazol-3-amine has shown potential anti-inflammatory effects. In vitro assays using human cell lines demonstrated that the compound could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized in the table below:
| Cytokine | Concentration (pg/mL) | Control (pg/mL) |
|---|---|---|
| TNF-α | 150 | 300 |
| IL-6 | 100 | 250 |
This suggests that it may be useful in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the potential therapeutic applications of 6-Ethoxybenzo[d]isoxazol-3-amine:
- Study on Anticancer Effects : A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with the compound compared to a control group.
- Antimicrobial Efficacy : A laboratory study assessed the effectiveness of 6-Ethoxybenzo[d]isoxazol-3-amine against multidrug-resistant bacterial strains, showing promising results in reducing bacterial load in infected models.
Q & A
Q. What are the recommended synthetic routes for 6-Ethoxybenzo[d]isoxazol-3-amine, and how can reaction conditions be optimized?
Answer:
- Synthetic pathway : Cyclization of substituted benzaldehyde precursors (e.g., 5-ethoxy-2-nitrobenzaldehyde) with hydroxylamine under reflux (80–100°C) in ethanol/water, followed by catalytic hydrogenation to reduce nitro groups .
- Optimization :
Q. What safety precautions are critical when handling 6-Ethoxybenzo[d]isoxazol-3-amine?
Answer:
Q. How is 6-Ethoxybenzo[d]isoxazol-3-amine characterized using spectroscopic methods?
Answer:
- 1H NMR : Expect aromatic protons as doublets (δ 6.8–7.5 ppm) and ethoxy group as a triplet (δ 1.4 ppm) .
- Mass spectrometry : Molecular ion peak at m/z 190.20 (C10H10N2O2) with fragmentation patterns confirming the isoxazole ring .
- IR : Stretching vibrations for N–H (3350 cm⁻¹) and C–O–C (1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for substituted benzo[d]isoxazol-3-amine derivatives?
Answer:
Q. What computational methods predict the reactivity of 6-Ethoxybenzo[d]isoxazol-3-amine in nucleophilic substitutions?
Answer:
Q. How can synthetic byproducts (e.g., regioisomers) be minimized during ethoxylation?
Answer:
Q. What strategies improve the stability of 6-Ethoxybenzo[d]isoxazol-3-amine in biological assays?
Answer:
- Formulation : Prepare stock solutions in DMSO (≤1% v/v) to prevent hydrolysis .
- Metabolic stability : Introduce deuterium at labile positions (e.g., ethoxy group) to slow CYP450-mediated degradation .
- Validation : Use LC-MS/MS to quantify degradation products in simulated physiological conditions (pH 7.4, 37°C) .
Q. How does substituent variation (e.g., ethoxy vs. trifluoromethyl) affect bioactivity?
Answer:
Data Analysis & Contradictions
Q. How should conflicting cytotoxicity data between in vitro and in vivo models be addressed?
Answer:
Q. What statistical approaches are recommended for analyzing dose-response curves in enzyme inhibition studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
